molecular formula C14H12N4O3S2 B11490911 3-(thiophen-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-(thiophen-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11490911
M. Wt: 348.4 g/mol
InChI Key: WUYURWAESRCWAR-UHFFFAOYSA-N
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Description

3-(2-THIENYL)-N-{2-[(2-THIENYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of thiophene rings, which are sulfur-containing heterocycles, and an oxadiazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 3-(2-THIENYL)-N-{2-[(2-THIENYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the thiophene derivatives and the oxadiazole ring. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(2-THIENYL)-N-{2-[(2-THIENYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-THIENYL)-N-{2-[(2-THIENYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-THIENYL)-N-{2-[(2-THIENYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-(2-THIENYL)-N-{2-[(2-THIENYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE include other oxadiazole derivatives and thiophene-containing compounds. Some examples are:

The uniqueness of 3-(2-THIENYL)-N-{2-[(2-THIENYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of thiophene and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N4O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-(thiophene-2-carbonylamino)ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H12N4O3S2/c19-12(10-4-2-8-23-10)15-5-6-16-13(20)14-17-11(18-21-14)9-3-1-7-22-9/h1-4,7-8H,5-6H2,(H,15,19)(H,16,20)

InChI Key

WUYURWAESRCWAR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CS3

Origin of Product

United States

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